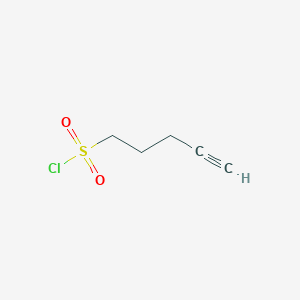

Pent-4-yne-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Synthetic Organic Chemistry

Sulfonyl chlorides are a pivotal class of organic compounds, widely recognized for their role as intermediates in the synthesis of a multitude of valuable molecules. magtech.com.cn Their high reactivity as electrophiles allows them to readily engage in nucleophilic substitution reactions with a diverse range of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity is the cornerstone of their utility, enabling the introduction of the sulfonyl group into organic frameworks. fiveable.me

The resulting sulfonamides, formed from the reaction of sulfonyl chlorides with amines, are a particularly important class of compounds, frequently found in pharmaceuticals. fiveable.mesigmaaldrich.comresearchgate.net The sulfonamide moiety often plays a crucial role in the biological activity of these drugs. sigmaaldrich.com Furthermore, sulfonyl chlorides are instrumental in the synthesis of sulfonic esters and sulfones, which are also valuable intermediates in organic synthesis. fiveable.me While highly useful, the inherent reactivity of sulfonyl chlorides can sometimes make them challenging to handle and store. chemistryviews.org

Unique Structural Attributes of Pent-4-yne-1-sulfonyl Chloride: Alkyne and Sulfonyl Chloride Functionalities

The defining characteristic of this compound is its bifunctional nature, possessing both a terminal alkyne and a sulfonyl chloride group. bldpharm.com This combination of a highly reactive electrophilic sulfonyl group and a versatile alkyne moiety within a single, relatively small molecule is a key driver of its synthetic potential. fiveable.me

The terminal alkyne provides a gateway to a rich variety of chemical transformations. It can participate in well-established reactions such as Sonogashira coupling to form carbon-carbon bonds and "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition, to generate triazole rings. acs.org This functionality is particularly valuable in the construction of complex molecular architectures and for bioconjugation applications.

The sulfonyl chloride group, with its strong electron-withdrawing nature, renders the chlorine atom an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. fiveable.me This allows for the facile formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. fiveable.mesigmaaldrich.com The interplay of these two functional groups within the same molecule opens up possibilities for sequential or one-pot reactions, streamlining synthetic pathways.

Overview of Research Trajectories Involving this compound

Research involving this compound has been directed towards leveraging its unique structural features for the synthesis of novel and complex molecules. One significant area of application is in the development of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that can induce the degradation of specific proteins. In this context, the alkyne group of this compound serves as a handle for attaching a ligand that binds to a target protein, while the sulfonyl chloride can be used to link to a ligand for an E3 ubiquitin ligase. biorxiv.orgbiorxiv.org

The compound has also been utilized in the synthesis of inhibitors for various enzymes. For instance, it has been employed in the creation of inhibitors for the hypoxia-inducible factor (HIF) pathway and soluble epoxide hydrolase (sEH). biorxiv.orgnih.gov In these applications, the sulfonyl chloride moiety is typically reacted with an amine to form a sulfonamide, which is often a key pharmacophore for binding to the target enzyme. nih.gov

Furthermore, the alkyne functionality allows for its use in "click chemistry" to rapidly generate libraries of compounds for biological screening. biorxiv.org This approach has been used to develop potent PROTACs by combining alkyne-functionalized ligands with a library of azide-containing molecules. biorxiv.org The compound's utility also extends to the synthesis of heterocyclic compounds, although intramolecular cyclization reactions can sometimes result in low yields. mdpi.com

Below is a table summarizing some of the key properties and identifiers for this compound:

| Property | Value |

| CAS Number | 67448-64-0 |

| Molecular Formula | C5H7ClO2S |

| Molecular Weight | 166.63 g/mol |

| MDL Number | MFCD19200720 |

| SMILES Code | C#CCCCS(=O)(Cl)=O |

Structure

3D Structure

Properties

IUPAC Name |

pent-4-yne-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFAHXOSIXLIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67448-64-0 | |

| Record name | pent-4-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pent 4 Yne 1 Sulfonyl Chloride

Direct Synthesis Approaches to Pent-4-yne-1-sulfonyl Chloride

The direct conversion of readily available starting materials into this compound is a key focus for synthetic chemists. This section explores various strategies aimed at achieving this transformation efficiently.

Synthetic Routes from Pent-4-yn-1-ol Precursors

A primary and logical precursor for the synthesis of this compound is Pent-4-yn-1-ol. sigmaaldrich.com This alcohol possesses the requisite five-carbon chain with a terminal alkyne. The synthetic challenge lies in the selective conversion of the hydroxyl group into a sulfonyl chloride. A common two-step approach involves the initial conversion of the alcohol to an alkyl halide, followed by a reaction with a sulfite (B76179) salt and subsequent chlorination.

A more direct, albeit challenging, route would involve the direct sulfonylation and chlorination of Pent-4-yn-1-ol. However, the reactivity of the terminal alkyne under harsh sulfonylation or chlorination conditions presents a significant hurdle, potentially leading to undesired side reactions.

Exploration of Alternative Synthetic Strategies for Sulfonyl Chlorides Applicable to this compound

The synthesis of sulfonyl chlorides from various functional groups is a well-established field in organic chemistry, and several methods could theoretically be adapted for the preparation of this compound.

One such method is the oxidative chlorination of thiols. A hypothetical precursor, pent-4-yne-1-thiol, could be oxidized in the presence of a chlorinating agent to yield the desired sulfonyl chloride. Reagents like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid have been shown to facilitate this transformation for other thiols. organic-chemistry.org Another approach involves the use of a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) for the direct oxidative chlorination of thiols. organic-chemistry.org

Furthermore, the reaction of Grignard reagents with sulfur dioxide followed by a chlorinating agent is a known method for preparing sulfonyl chlorides. The generation of a Grignard reagent from a suitable 5-halopentyne and its subsequent reaction could provide a pathway to the target molecule.

Recent advancements have also highlighted metal-free conditions for the synthesis of sulfonyl chlorides from thiols, utilizing ammonium (B1175870) nitrate and aqueous hydrochloric acid with oxygen as the terminal oxidant. rsc.org This environmentally benign approach could be a promising avenue for the synthesis of this compound.

The table below summarizes various general methods for sulfonyl chloride synthesis that could be adapted for this compound.

| Starting Material | Reagents | Product | Potential for this compound Synthesis |

| Sulfonic Acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) wikipedia.orggoogle.com | Sulfonyl Chloride | High, provided the alkyne is stable to the reaction conditions. |

| Thiol | N-Chlorosuccinimide (NCS)/HCl organic-chemistry.org | Sulfonyl Chloride | High, requires synthesis of the corresponding thiol. |

| Thiol | Nitrate salt/Chlorotrimethylsilane organic-chemistry.org | Sulfonyl Chloride | High, requires synthesis of the corresponding thiol. |

| Thiol | Ammonium Nitrate/HCl/O₂ rsc.org | Sulfonyl Chloride | High, offers a greener alternative. |

| Grignard Reagent | SO₂, then a chlorinating agent | Sulfonyl Chloride | Moderate, potential for side reactions with the alkyne. |

Considerations for Scalable Synthesis of this compound

For this compound to be a truly useful building block, its synthesis must be amenable to large-scale production. Scalability introduces several challenges, including reaction safety, cost of reagents, and purification efficiency.

Continuous flow chemistry offers a potential solution to some of these challenges. Automated continuous stirred-tank reactors (CSTRs) have been successfully employed for the scalable production of aryl sulfonyl chlorides, demonstrating improved safety and consistency. mdpi.comresearchgate.net Adapting such a system for an aliphatic, alkyne-containing sulfonyl chloride would require careful optimization of reaction parameters to avoid polymerization or other side reactions involving the alkyne functionality.

The choice of reagents is also critical for a scalable process. The use of hazardous and corrosive reagents like chlorosulfonic acid or thionyl chloride on a large scale necessitates specialized equipment and handling procedures. rsc.org Milder and more environmentally friendly methods, such as the oxidative chlorination of thiols under metal-free conditions, would be highly advantageous for industrial applications. rsc.org

Purification on a large scale can also be a bottleneck. Crystallization or distillation are preferred methods, but the thermal stability of this compound would need to be carefully evaluated.

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound often relies on the preparation of suitable precursors containing either the alkyne or the sulfonyl group, followed by the introduction of the missing functionality.

Preparation of Alkyne-Containing Sulfonic Acids

A key intermediate in the synthesis of this compound is the corresponding sulfonic acid, pent-4-yne-1-sulfonic acid. The preparation of alkyne-containing sulfonic acids can be achieved through various methods.

One common strategy is the oxidation of the corresponding thiol. Pent-4-yne-1-thiol, which can be prepared from the corresponding halide, can be oxidized using strong oxidizing agents to yield pent-4-yne-1-sulfonic acid.

Alternatively, the reaction of a terminal alkyne with a suitable sulfonating agent can be explored. However, direct sulfonation of an unactivated C-H bond is challenging. A more plausible route involves the conversion of Pent-4-yn-1-ol to a halide, followed by reaction with sodium sulfite to form the sodium salt of pent-4-yne-1-sulfonic acid. This salt can then be acidified to yield the free sulfonic acid.

Recent research has also demonstrated the synthesis of α-sulfonyloxyketones through the reaction of alkynes with sulfonic acids mediated by iodobenzene (B50100) diacetate (PIDA). rsc.orgrsc.orgresearchgate.net While not a direct route to the desired sulfonic acid, this highlights the reactivity of alkynes with sulfonic acid derivatives.

Halogenation and Conversion Reactions for Sulfonyl Chloride Formation

Once the precursor pent-4-yne-1-sulfonic acid or its salt is obtained, the final step is the conversion to the sulfonyl chloride. This is typically achieved through halogenation.

The most common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). wikipedia.orggoogle.com The reaction of a sulfonic acid with thionyl chloride is a widely used method for the preparation of sulfonyl chlorides. wikipedia.org Similarly, treating the sodium salt of a sulfonic acid with phosphorus pentachloride can also yield the sulfonyl chloride. google.com

Alternative and milder reagents for the chlorination of sulfonic acids have also been developed. For instance, a combination of triphenylphosphine (B44618) and sulfuryl chloride can be used, although this method may have lower atom economy. google.com The use of N,N-dialkylformamides as co-catalysts can accelerate the halogenation of sulfonic acid salts. google.com

The table below outlines common halogenating agents used for the conversion of sulfonic acids to sulfonyl chlorides.

| Reagent | Substrate | Conditions | Reference |

| Thionyl chloride (SOCl₂) | Sulfonic Acid | Typically neat or in a solvent | wikipedia.org |

| Phosphorus pentachloride (PCl₅) | Sodium Sulfonate | Often with heating | google.com |

| Triphenylphosphine/Sulfuryl chloride | Tetrabutylammonium Sulfonate | Milder conditions | google.com |

| Halogen substitution reagent with co-catalyst | Sulfonic Acid Salt | Catalytic water and co-catalyst (e.g., DMF) | google.com |

Reactivity and Reaction Pathways of Pent 4 Yne 1 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety in Pent-4-yne-1-sulfonyl Chloride

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile. fiveable.me The sulfur atom is bonded to two strongly electronegative oxygen atoms and a chlorine atom, which results in a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles. fiveable.mersc.org The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me These reactions are fundamental to the synthesis of a wide array of sulfur-containing compounds. fiveable.me

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. cbijournal.comfrontiersrj.com This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. wikipedia.org A base, such as pyridine (B92270) or an excess of the amine reactant, is typically added to neutralize the hydrochloric acid (HCl) byproduct. cbijournal.commasterorganicchemistry.com

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted sulfonamides. cbijournal.comwikipedia.org The nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. wikipedia.org

Primary Amines (R-NH₂): Reaction with a primary amine results in the formation of a secondary sulfonamide. This product contains an acidic N-H proton, which can be deprotonated by a base. wikipedia.orglibretexts.org This property is the basis of the Hinsberg test, which distinguishes between primary, secondary, and tertiary amines. wikipedia.org

Secondary Amines (R₂-NH): Reaction with a secondary amine produces a tertiary sulfonamide. Lacking an N-H proton, this type of sulfonamide is not acidic and does not dissolve in aqueous alkali. wikipedia.orglibretexts.org

| Amine Type | Reactant Example | Product Structure | Product Name |

| Primary Amine | Methylamine (CH₃NH₂) |  | N-methylpent-4-yne-1-sulfonamide |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) |  | N,N-diethylpent-4-yne-1-sulfonamide |

Heterocyclic amines, both aromatic (e.g., pyridine, aniline) and aliphatic (e.g., piperidine, morpholine), also function as effective nucleophiles in reactions with sulfonyl chlorides. frontiersrj.com The coupling of this compound with these amines proceeds similarly to reactions with primary and secondary amines, yielding sulfonamides that incorporate the heterocyclic ring. This method is widely used in the synthesis of medicinal compounds. frontiersrj.com

| Heterocyclic Amine | Product Structure | Product Name |

| Piperidine |  | 1-(pent-4-yn-1-ylsulfonyl)piperidine |

| Morpholine |  | 4-(pent-4-yn-1-ylsulfonyl)morpholine |

The synthesis of sulfonamides from sulfonyl chlorides is a highly versatile and widely employed transformation in organic and medicinal chemistry. frontiersrj.commit.edu The reaction's efficiency and the broad availability of primary and secondary amines allow for the creation of large libraries of sulfonamide derivatives for various applications, including drug discovery. frontiersrj.comlibretexts.org The reaction of this compound with ammonia, for instance, yields the parent compound, pent-4-yne-1-sulfonamide. sigmaaldrich.com This primary sulfonamide can serve as a precursor for further functionalization.

Alcohols and thiols can also act as nucleophiles, attacking the electrophilic sulfur atom of this compound to form sulfonate esters and thiosulfonate esters, respectively. fiveable.me

Alcohols (R-OH): In the presence of a non-nucleophilic base like pyridine, alcohols react with sulfonyl chlorides to form sulfonate esters. masterorganicchemistry.com This reaction is crucial for converting a hydroxyl group, which is a poor leaving group, into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group in substitution and elimination reactions. masterorganicchemistry.comlibretexts.org

Thiols (R-SH): The reaction with thiols is analogous, leading to the formation of thiosulfonate esters.

| Nucleophile | Reactant Example | Product Structure | Product Class |

| Alcohol | Ethanol (CH₃CH₂OH) |  | Sulfonate Ester |

| Thiol | Ethanethiol (CH₃CH₂SH) |  | Thiosulfonate Ester |

Nucleophilic Acyl Substitution Equivalents: Reactions with Amine Nucleophiles for Sulfonamide Formation

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group (C≡C-H) in this compound offers a second site for chemical modification. Terminal alkynes are versatile functional groups that participate in a variety of reactions, including additions, cycloadditions, and metal-catalyzed couplings. magtech.com.cn

One notable reaction is the hydrosulfonylation of the alkyne. researchgate.net This process involves the addition of a sulfonyl group and a hydrogen atom across the triple bond. For example, under certain conditions, a sulfonyl chloride can react with an alkyne to yield a vinyl sulfone. researchgate.net Other characteristic reactions of terminal alkynes include copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and Sonogashira coupling, although these would typically be performed after the sulfonyl chloride has been converted to a more stable functional group like a sulfonamide or sulfonate ester to avoid unwanted side reactions. The alkyne can also undergo oxidation with reagents like potassium permanganate, which can cleave the triple bond to form carboxylic acids. pearson.com

| Reaction Type | Reagents | General Product |

| Hydrosulfonylation | Catalyst, H-source | Vinyl Sulfone |

| Oxidation (Cleavage) | Warm, conc. KMnO₄, NaOH | Carboxylic Acid + CO₂ |

| Reduction | Na, liquid NH₃ | Trans-alkene |

Metal-Catalyzed Coupling Reactions of this compound

The terminal alkyne group in this compound is particularly amenable to a variety of metal-catalyzed coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org In the context of this compound, the alkyne terminus serves as the nucleophilic partner after in-situ formation of a copper acetylide. The sulfonyl chloride group is generally stable under these conditions, allowing for the selective functionalization of the alkyne.

The general scheme for the Sonogashira coupling of this compound is as follows:

R = Aryl, Vinyl; X = I, Br, OTf

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Reactant (R-X) | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Iodobenzene (B50100) | Pd(PPh₃)₄ / CuI | Triethylamine | 5-Phenylthis compound |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | 5-(p-Tolyl)this compound |

| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂ / PPh₃ / CuI | Triethylamine | (E)-7-Phenylhept-6-en-4-yne-1-sulfonyl chloride |

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and consistently gives high yields of the desired triazole product. organic-chemistry.org The sulfonyl chloride moiety remains intact during this transformation.

When this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, the corresponding 1,4-disubstituted triazole is formed.

R = Alkyl, Aryl

Interestingly, the reaction of terminal alkynes with sulfonyl azides under copper catalysis can follow a different pathway. The initially formed N-sulfonyl triazole intermediate can be unstable due to the strong electron-withdrawing nature of the sulfonyl group, potentially leading to ring-chain isomerization or decomposition to other products instead of the stable triazole. nih.gov

Table 2: CuAAC Reactions of this compound

| Azide Reactant (R-N₃) | Copper Source | Solvent | Expected Product |

|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | (1-Benzyl-1H-1,2,3-triazol-4-yl)propane-1-sulfonyl chloride |

| Azido-adamantane | CuI | THF | (1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl)propane-1-sulfonyl chloride |

| Phenyl Azide | Cu(OAc)₂ | Methanol | (1-Phenyl-1H-1,2,3-triazol-4-yl)propane-1-sulfonyl chloride |

Beyond Sonogashira and click reactions, the alkyne in this compound can undergo other metal-catalyzed transformations. For instance, Glaser coupling, an oxidative homocoupling of terminal alkynes using a copper(I) salt like CuCl and an oxidant (e.g., O₂), can produce a symmetrical diyne. ustc.edu.cn

Additionally, the sulfonyl chloride group itself can be the site of reaction. Iron-catalyzed desulfinylative cross-coupling reactions allow sulfonyl chlorides to react with Grignard reagents, forming a new carbon-carbon bond at the expense of the SO₂Cl group. core.ac.uk This reaction leaves the alkyne moiety available for subsequent transformations.

Cycloaddition Reactions of the Alkyne Moiety

The primary cycloaddition pathway for the terminal alkyne in this compound is the [3+2] cycloaddition with azides, as detailed in the Click Chemistry section (3.2.1.2). This reaction, also known as the Huisgen 1,3-dipolar cycloaddition, can occur thermally but often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-isomer, making it a highly predictable and useful transformation. organic-chemistry.orgnih.gov

Other cycloaddition reactions, such as [4+2] Diels-Alder reactions, are less common for simple terminal alkynes unless the alkyne is activated by a strong electron-withdrawing group. The alkylsulfonyl chloride group is not sufficiently activating to make the alkyne a potent dienophile under standard conditions.

Hydration and Hydrohalogenation Reactions of the Alkyne

The carbon-carbon triple bond of this compound can readily undergo addition reactions with protic acids.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br) across the alkyne follows Markovnikov's rule. masterorganicchemistry.com The initial addition of one equivalent of HX yields a vinyl halide, with the halogen atom attaching to the more substituted carbon (C4). pearson.com The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms on the same carbon. masterorganicchemistry.compearson.com

Hydration: The addition of water across the triple bond can be catalyzed by acid, typically in the presence of a mercury(II) salt (e.g., HgSO₄). This Markovnikov hydration initially produces an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. masterorganicchemistry.com

Table 3: Hydration and Hydrohalogenation Products

| Reagent(s) | Reaction Type | Intermediate | Final Product |

|---|---|---|---|

| 1 eq. HCl | Hydrohalogenation | - | 4-Chloropent-4-ene-1-sulfonyl chloride |

| 2 eq. HCl | Hydrohalogenation | 4-Chloropent-4-ene-1-sulfonyl chloride | 4,4-Dichloropentane-1-sulfonyl chloride |

| H₂O, H₂SO₄, HgSO₄ | Hydration | 5-(Sulfonylchloride)pent-1-en-2-ol | 4-Oxopentane-1-sulfonyl chloride |

Intramolecular Cyclization Reactions of this compound

The presence of both an electrophilic sulfonyl chloride and a nucleophilic alkyne within the same molecule opens the possibility for intramolecular cyclization reactions. Such reactions can be promoted by metal catalysts or radical initiators. For example, copper-catalyzed domino reactions involving sulfonylation and intramolecular C-N coupling have been observed in analogous pent-4-ynamide (B3317917) systems. nih.govresearchgate.net

A plausible intramolecular pathway for this compound could involve a copper-catalyzed process where the sulfonyl group adds across the alkyne. This would lead to the formation of a cyclic sulfonate ester (sultone) or other related heterocyclic structures. The regioselectivity of the cyclization (i.e., the size of the resulting ring) would depend heavily on the specific reaction conditions and the catalyst employed. Such strategies provide a direct route to complex heterocyclic systems from a linear precursor.

Homolytic Intramolecular Heterocyclization Pathways

The presence of the terminal alkyne and the sulfonyl chloride group within the same molecule allows for homolytic intramolecular heterocyclization reactions. These reactions are typically initiated by the formation of a sulfonyl radical, which can then attack the triple bond. This process leads to the formation of a cyclic intermediate, which can then undergo further reactions to yield stable heterocyclic products.

The initiation step involves the homolytic cleavage of the sulfur-chlorine bond, which can be induced by heat, light, or a radical initiator. The resulting sulfonyl radical is a highly reactive species that readily participates in addition reactions. In the case of this compound, the sulfonyl radical can attack the terminal alkyne intramolecularly. This cyclization can proceed via two possible pathways: a 5-exo-dig cyclization to form a five-membered ring or a 6-endo-dig cyclization to form a six-membered ring. Generally, the 5-exo-dig pathway is kinetically favored according to Baldwin's rules for ring closure.

Following the initial cyclization, the resulting vinyl radical can be trapped by a chlorine atom from another molecule of this compound or from the solvent, propagating the radical chain reaction. This pathway ultimately leads to the formation of chlorinated, five-membered sulfur-containing heterocycles.

Formation of Sulfur-Containing Heterocycles via Alkyne and Sulfonyl Chloride Interaction

The interaction between the alkyne and sulfonyl chloride functionalities in this compound is a key feature of its reactivity, enabling the synthesis of various sulfur-containing heterocycles. ncku.edu.twresearchgate.net These reactions can be promoted by transition metal catalysts, such as copper, which facilitate the formation of key intermediates. rsc.orgrsc.orgelsevierpure.comresearchgate.net

One significant application is in the synthesis of sulfonyl-functionalized pyrrol-2-ones through a domino reaction. nih.gov In a related process, the copper-catalyzed reaction of pent-4-ynamides with sulfonyl chlorides leads to a sulfonylation/intramolecular C-N coupling/dehydrogenation cascade. nih.gov While this example involves a pent-4-ynamide, the underlying principle of activating the sulfonyl chloride and facilitating its interaction with the alkyne is analogous to the potential reactivity of this compound.

Furthermore, the radical cyclization of arenesulfonyl chlorides with alkynes provides a direct route to π-conjugated benzothiophenes. researchgate.net This highlights the general utility of the reaction between sulfonyl chlorides and alkynes for constructing complex heterocyclic systems. The intramolecular nature of the reaction with this compound would be expected to favor the formation of fused or spirocyclic sulfur-containing heterocycles. The synthesis of sultones, which are cyclic sulfonic acid esters, is another potential pathway, although this often involves different starting materials and reaction conditions. researchgate.net

Below is an interactive table summarizing the types of sulfur-containing heterocycles that can be synthesized from reactions involving sulfonyl chlorides and alkynes, which are relevant to the reactivity of this compound.

| Product Heterocycle | Reaction Type | Catalyst/Initiator |

| Thiophenes | Radical Cyclization | Radical Initiator |

| Pyrrol-2-ones | Domino Sulfonylation/Cyclization | Copper Catalyst |

| 1,2-Dihydropyridines | Regioselective Cyclization | Copper Catalyst |

| Benzothiophenes | Cascade Reaction | Copper Catalyst |

Radical Atom Transfer Reactions Involving this compound

This compound is a suitable substrate for radical atom transfer reactions. These reactions involve the transfer of an atom, typically a halogen, from one molecule to another, mediated by a radical intermediate. The sulfonyl chloride group can serve as a source of a chlorine atom and a sulfonyl radical.

In a typical atom transfer radical addition (ATRA) reaction, a radical is generated from a precursor, and this radical then adds to an unsaturated bond, such as the alkyne in this compound. The resulting radical intermediate then abstracts a chlorine atom from another molecule of the sulfonyl chloride, regenerating the radical and propagating the chain.

The intramolecular version of this process, atom transfer radical cyclization (ATRC), is particularly relevant to this compound. The initially formed sulfonyl radical can add to the alkyne, and the resulting vinyl radical can then abstract the chlorine atom from the sulfonyl group in an intramolecular fashion. This would lead to the formation of a cyclic sulfonate ester, also known as a sultone. The feasibility of this pathway would depend on the stereoelectronics of the transition state for the intramolecular chlorine atom transfer.

Comparative Reactivity Studies of this compound with Other Sulfonyl Chlorides

The reactivity of this compound can be contextualized by comparing it with other sulfonyl chlorides, such as the more commonly used p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). magtech.com.cn The primary difference lies in the presence of the terminal alkyne in this compound, which introduces unique reaction pathways not available to saturated or aromatic sulfonyl chlorides.

TsCl and MsCl are primarily used to convert alcohols into good leaving groups for substitution and elimination reactions. khanacademy.org While this compound can also undergo these reactions at the sulfonyl chloride group, its most interesting chemistry stems from the intramolecular reactions involving the alkyne.

The presence of the alkyne makes this compound a precursor for radical cyclization reactions, which are not possible with TsCl or MsCl under similar conditions. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the alkyne, potentially making it more susceptible to nucleophilic attack compared to a simple terminal alkyne.

In copper-catalyzed reactions, the reactivity of this compound would be expected to be distinct from that of simple alkyl or aryl sulfonyl chlorides. The ability of the alkyne to coordinate to the copper center could lead to different catalytic cycles and product distributions. For example, in reactions with other unsaturated molecules, this compound could participate in cascade reactions involving both the alkyne and the sulfonyl chloride functionalities.

The following table provides a comparative overview of the reactivity of this compound with other common sulfonyl chlorides.

| Sulfonyl Chloride | Key Functional Groups | Primary Reactivity | Unique Reaction Pathways |

| This compound | Alkyne, Sulfonyl Chloride | Intramolecular Cyclization, Radical Reactions | Homolytic Intramolecular Heterocyclization, ATRC |

| p-Toluenesulfonyl chloride (TsCl) | Aromatic Ring, Sulfonyl Chloride | Conversion of Alcohols to Leaving Groups | - |

| Methanesulfonyl chloride (MsCl) | Methyl Group, Sulfonyl Chloride | Conversion of Alcohols to Leaving Groups | - |

Mechanistic Investigations of Reactions Involving Pent 4 Yne 1 Sulfonyl Chloride

Elucidation of Reaction Mechanisms in Sulfonamide Formation

The most fundamental reaction of Pent-4-yne-1-sulfonyl chloride is its conversion to a sulfonamide upon reaction with a primary or secondary amine. This transformation is a cornerstone of medicinal and organic chemistry. nih.govresearchgate.net The generally accepted mechanism is a nucleophilic substitution at the sulfur atom, which proceeds through a well-defined pathway.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur center of the this compound. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming nitrogen atom, the chloride, the two oxygen atoms, and the pentynyl chain.

Subsequently, the reaction proceeds via one of two primary pathways depending on the reaction conditions:

Stepwise Mechanism: The tetrahedral intermediate collapses by ejecting the chloride ion, which is a good leaving group. This step is followed by the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture (such as a second equivalent of the amine reactant or an added base like pyridine (B92270) or triethylamine), to yield the final, neutral sulfonamide product and a protonated base.

Concerted Mechanism: It is also proposed that the departure of the chloride ion and the deprotonation of the nitrogen can occur in a single, concerted step, avoiding the formation of a charged intermediate.

Mechanistic Pathways of Intramolecular Cyclizations

The presence of both a sulfonamide group and a terminal alkyne within the same molecule, as found in the derivatives of this compound, opens up pathways for intramolecular cyclization to form various nitrogen-containing heterocyclic compounds. These cyclizations typically occur after the initial formation of the sulfonamide and often require a catalyst, usually a transition metal complex.

Gold-Catalyzed Hydroamination/Cyclization: Gold catalysts, particularly Au(I) complexes, are highly effective in activating the alkyne moiety towards nucleophilic attack. acs.orgresearchgate.net In the case of a pent-4-yne-1-sulfonamide derivative, the mechanism is believed to proceed as follows:

π-Activation: The gold catalyst coordinates to the terminal alkyne, increasing its electrophilicity.

Intramolecular Nucleophilic Attack: The sulfonamide nitrogen atom acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization can proceed via two regiochemically distinct pathways:

6-exo-dig: The nitrogen attacks the terminal carbon of the alkyne, leading to a six-membered ring with an exocyclic double bond.

7-endo-dig: The nitrogen attacks the internal carbon of the alkyne, which would lead to a seven-membered ring. The exo pathway is generally favored according to Baldwin's rules.

Protodeauration: The resulting vinyl-gold intermediate is then protonated, releasing the cyclic product and regenerating the active gold catalyst.

Copper-Catalyzed Cyclization: Copper catalysts can also promote the intramolecular cyclization of unsaturated sulfonamides. scilit.comnih.gov One proposed mechanism involves the formation of a copper nitrenoid intermediate. This pathway is particularly relevant for primary sulfonamides, which can be converted to intermediate iminoiodinanes. The copper catalyst then facilitates intramolecular nitrene delivery to the alkyne, which can lead to the formation of complex cyclic structures. scilit.comnih.gov

Radical Cyclization: Under conditions that promote radical formation (e.g., using a radical initiator or photoredox catalysis), a sulfonyl radical can be generated. This radical can then add to the terminal alkyne, initiating a cascade of cyclization events to form polycyclic sulfonamide structures. researchgate.netnih.gov

The specific mechanistic pathway and the resulting product structure are highly dependent on the choice of catalyst, solvent, and reaction conditions, allowing for controlled synthesis of diverse heterocyclic systems.

Kinetic Studies of this compound Transformations

The reaction of a sulfonyl chloride with an amine is typically found to follow second-order kinetics, being first-order with respect to the sulfonyl chloride and first-order with respect to the amine. researchgate.net

Rate Law: Rate = k[R-SO₂Cl][Amine]

However, under certain conditions, particularly in aqueous media, the kinetics can be more complex. Some studies have reported third-order terms in the rate law, suggesting the involvement of a second molecule of the amine or a hydroxide ion acting as a general base catalyst in the rate-determining step. scilit.comresearchgate.net

Several factors influence the rate of sulfonamide formation:

Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) react faster than less nucleophilic ones (e.g., aromatic amines).

Steric Hindrance: Sterically hindered amines or sulfonyl chlorides will react more slowly.

Solvent: The solvent can significantly affect the reaction rate by stabilizing intermediates and transition states. Polar solvents generally accelerate the reaction. researchgate.netmdpi.com

The table below presents representative kinetic data for the reaction of various sulfonyl chlorides with amines, which can serve as an approximation for the reactivity of this compound.

| Sulfonyl Chloride | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Methanol | 25 | 5.4 x 10⁻³ |

| p-Toluenesulfonyl chloride | n-Butylamine | Acetonitrile | 25 | 1.2 x 10⁻¹ |

| Methanesulfonyl chloride | Piperidine | Water | 20 | 4.9 x 10¹ |

| Benzenesulfonyl chloride | Dibutylamine | Aqueous | 25 | Varies with pH |

Note: The data in this table are illustrative and collated from various studies on analogous systems to provide a general understanding of reaction rates. Specific rates for this compound may vary.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and validating reaction mechanisms at the molecular level. mdpi.comresearchgate.net For reactions involving this compound, computational methods can provide deep insights that are often difficult to obtain through experimental means alone.

Sulfonamide Formation: DFT calculations can model the entire reaction pathway for sulfonamide formation. Researchers can compute the geometries and energies of the reactants, the tetrahedral intermediate, the transition state, and the products. mdpi.com This allows for the determination of the activation energy barrier, which is directly related to the reaction rate. Furthermore, computational models can clarify the role of the solvent and the base catalyst by explicitly including them in the calculations, helping to distinguish between stepwise and concerted mechanisms.

Intramolecular Cyclization: For the more complex intramolecular cyclizations, computational studies are even more critical. DFT can be used to:

Predict Regioselectivity: By calculating the activation energies for different cyclization pathways (e.g., 6-exo vs. 7-endo), computational models can predict which regioisomer will be the major product. nih.gov

Elucidate Catalyst Role: The mechanism of catalysis, such as the interaction of a gold atom with the alkyne π-system, can be modeled in detail. This helps in understanding how the catalyst activates the substrate and facilitates the reaction. rsc.org

Analyze Transition States: The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, confirming the proposed mechanistic steps.

Validate Experimental Observations: Computational results are often used to support or explain unexpected experimental outcomes, providing a more complete picture of the reaction mechanism. nih.govrsc.org

The table below summarizes key insights that can be gained from computational studies on reactions analogous to those of this compound.

| Reaction Type | Computational Method | Key Insights Provided |

|---|---|---|

| Sulfonamide Formation | DFT (B3LYP) | Calculation of activation energy barriers; determination of transition state geometry; analysis of solvent effects. mdpi.com |

| Gold-Catalyzed Cyclization | DFT (M06) | Elucidation of catalyst-alkyne π-complex; prediction of regioselectivity (exo vs. endo); energy profiles for catalytic cycle. rsc.org |

| Radical Cyclization | DFT (U-B3LYP) | Identification of radical intermediates; calculation of bond dissociation energies; prediction of stereochemical outcomes. |

| Conformational Analysis | DFT, MP2 | Determination of the lowest energy conformations of reactants and products, which influences reactivity. kcl.ac.uk |

These computational approaches provide a powerful complement to experimental studies, enabling a detailed, molecular-level understanding of the mechanistic pathways available to this compound and its derivatives.

Applications of Pent 4 Yne 1 Sulfonyl Chloride in Advanced Organic Synthesis

Pent-4-yne-1-sulfonyl Chloride as a Versatile Synthetic Building Block

This compound is a bifunctional reagent that has gained significant traction as a versatile building block in modern organic synthesis. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a highly electrophilic sulfonyl chloride and a terminal alkyne. Sulfonyl chlorides are powerful electrophiles, widely recognized as important intermediates in organic and medicinal chemistry. magtech.com.cn They react readily with a broad range of nucleophiles, such as primary and secondary amines, to form stable sulfonamide linkages. molport.com This reaction is a cornerstone of medicinal chemistry for constructing molecules with potential biological activity. nih.govnih.gov

The second functional group, the terminal alkyne, provides a gateway to a vast array of chemical transformations. magtech.com.cn This moiety can participate in reactions such as Sonogashira coupling, hydrogenation, and, most notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." The presence of both a sulfonyl chloride and an alkyne in a single, compact molecule allows for a sequential and controlled approach to the synthesis of complex molecules. Chemists can first engage the sulfonyl chloride in a coupling reaction and then exploit the alkyne for further molecular elaboration, making it an invaluable tool for chemical diversification.

Table 1: Key Reactive Moieties of this compound and Their Applications

| Functional Group | Chemical Nature | Common Reactions | Synthetic Utility |

| Sulfonyl Chloride (-SO₂Cl) | Highly Electrophilic | Reaction with amines, alcohols, thiols | Formation of sulfonamides, sulfonates, thioesters molport.com |

| Terminal Alkyne (-C≡CH) | Nucleophilic/Electrophilic handle | Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira Coupling, Hydration | Ligation, molecular diversification, introduction of aromatic groups |

Design and Synthesis of Complex Molecular Architectures Featuring Sulfonamide and Alkyne Moieties

The unique structure of this compound is particularly well-suited for the deliberate design and synthesis of intricate molecular architectures that feature both sulfonamide and alkyne groups. A common synthetic strategy involves the initial reaction of the sulfonyl chloride with a primary or secondary amine present on a core molecular scaffold. This step proceeds under mild conditions and forms a robust sulfonamide bond, effectively tethering the pent-4-ynyl chain to the starting molecule. molport.com

Once this linkage is established, the terminal alkyne becomes a versatile handle for subsequent diversification. This two-stage approach allows for the modular construction of complex molecules. The most powerful application of the alkyne moiety in this context is its use in cycloaddition reactions. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables the efficient and highly specific covalent linking of the alkyne-containing sulfonamide with a molecule bearing an azide (B81097) group. This results in the formation of a stable 1,2,3-triazole ring, a common structural motif in medicinal chemistry, thereby connecting two distinct molecular fragments into a larger, more complex architecture. This modular "click" approach is fundamental to building libraries of compounds for screening and optimization.

Role in the Synthesis of Precursors for Bioactive Molecules and Probes

The dual reactivity of this compound makes it an exceptional precursor for the synthesis of molecules designed to interact with biological systems, including bioactive compounds and chemical probes. uni.lu

This compound is an ideal reagent for the design of activity-based protein profiling (ABPP) probes. The sulfonyl chloride group can act as a reactive "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues (such as lysine, serine, or histidine) within the active site of a target protein. rsc.org This covalent modification effectively captures the protein.

Following the covalent binding event, the alkyne moiety serves as a bioorthogonal "handle." This handle does not react with other functional groups typically found in a complex biological environment. Its purpose is to enable the detection and identification of the tagged protein. Using a click chemistry reaction, a reporter tag—such as a fluorescent dye (e.g., rhodamine) or an affinity tag (e.g., biotin) that has been modified with an azide—can be attached to the alkyne. This two-step "tag-and-click" strategy allows for the visualization, isolation, and subsequent identification of the target protein, providing critical insights into drug-protein interactions and biological pathways. rsc.org

Table 2: Two-Step Strategy for Chemical Probe Application

| Step | Reagent Moiety | Biological Interaction | Purpose |

| 1. Covalent Labeling | Sulfonyl Chloride (-SO₂Cl) | Reacts with nucleophilic amino acid residues on a target protein. | To form a stable, covalent bond between the probe and the protein of interest. |

| 2. Bioorthogonal Ligation | Terminal Alkyne (-C≡CH) | Reacts with an azide-modified reporter tag (e.g., biotin-azide) via click chemistry. | To attach a detectable tag for visualization, purification, and identification of the labeled protein. rsc.org |

In medicinal chemistry, the sulfonamide functional group is considered a "privileged scaffold," as it is present in a wide array of clinically approved drugs, including antibiotics, diuretics, and anticonvulsants. nih.govresearchgate.net this compound provides a direct route to incorporate both this valuable pharmacophore and a versatile synthetic handle into potential drug candidates.

Medicinal chemists can use this building block to generate large libraries of diverse compounds for high-throughput screening. A core molecule containing an amine can be reacted with this compound to produce a sulfonamide intermediate. This intermediate can then be rapidly diversified by reacting the alkyne handle with a panel of different azide-containing fragments via click chemistry. This modular approach accelerates the drug discovery process by enabling a thorough exploration of the structure-activity relationship (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Contribution to Natural Product Synthesis and Analogues

While direct applications in the total synthesis of specific natural products are specialized, the structural motifs offered by this compound are highly relevant to the field. Terminal alkynes are fundamental building blocks in the synthesis of many complex natural products. nih.gov This reagent can be used to introduce an alkyne-containing sidechain onto a complex intermediate via a stable sulfonamide linkage.

More commonly, building blocks like this compound are employed in the synthesis of natural product analogues. These are molecules that retain the core structure of a natural product but have been systematically modified to probe biological function or improve therapeutic properties. By replacing a specific substructure of a natural product with the fragment derived from this compound, chemists can investigate the importance of that region for biological activity. Furthermore, the alkyne handle allows for the attachment of various groups to the natural product scaffold, creating novel analogues with potentially enhanced stability, altered target affinity, or new modes of action. nih.gov

Development of Functional Materials Utilizing this compound Derivatives

The applications of this compound and its derivatives extend beyond biology and into the realm of materials science. The bifunctional nature of the molecule allows it to act as a molecular linker for the functionalization of surfaces and the creation of novel polymers.

For instance, the sulfonyl chloride group can be used to covalently attach the molecule to surfaces rich in nucleophilic groups, such as amine-functionalized polymers or silica (B1680970) substrates. This process results in a surface densely decorated with terminal alkyne groups. These "alkyne-activated" surfaces can then be further modified using click chemistry. This technique is used to immobilize specific biomolecules (like proteins or DNA) to create biosensors, to graft polymers from the surface to alter its physical properties, or to build up complex, layered functional materials in a controlled, stepwise manner. The robustness of the sulfonamide link and the high efficiency of the alkyne click reaction make this a powerful strategy for advanced materials development.

Derivatives and Analogues of Pent 4 Yne 1 Sulfonyl Chloride

Synthesis and Reactivity of Pent-4-ene-1-sulfonyl Chloride Analogues

The alkene counterpart of Pent-4-yne-1-sulfonyl chloride, Pent-4-ene-1-sulfonyl chloride, provides a valuable point of comparison for understanding the influence of the unsaturated moiety on the compound's reactivity. The synthesis of Pent-4-ene-1-ol, a precursor to the sulfonyl chloride, can be achieved with high yield through the reaction of tetrahydrofurfuryl chloride or bromide with lithium in tetrahydrofuran (THF). researchgate.net Subsequent conversion to the sulfonyl chloride can be accomplished using standard procedures, such as reaction with thionyl chloride or other chlorinating agents.

The reactivity of Pent-4-ene-1-sulfonyl chloride is dominated by the chemistry of the sulfonyl chloride and the terminal alkene. The sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. The terminal alkene, on the other hand, is susceptible to a range of addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

A key difference in reactivity compared to its alkyne analogue lies in cycloaddition reactions. While the alkyne in this compound can participate in [3+2] cycloadditions, the alkene in Pent-4-ene-1-sulfonyl chloride is a suitable dieneophile for [4+2] Diels-Alder reactions. This differential reactivity allows for the construction of distinct cyclic frameworks from these structurally similar precursors.

Exploration of Structural Variations in the Alkyl Chain and Alkyne Position

Modifications to the length of the alkyl chain and the position of the alkyne in this compound have a significant impact on the molecule's physical properties and chemical reactivity. Shorter-chain analogues, such as But-3-yne-1-sulfonyl chloride, and longer-chain analogues, like Hex-5-yne-1-sulfonyl chloride, have been synthesized and studied. nih.govuni.lu

The synthesis of these analogues generally follows a similar pathway to that of this compound, starting from the corresponding alkynol. For instance, Hex-5-yn-1-ol can be converted to its tosylate or mesylate, which can then be transformed into the sulfonyl chloride. prepchem.comprepchem.com

The length of the alkyl chain can influence the compound's solubility and steric hindrance around the reactive centers. A longer chain may increase lipophilicity, affecting its solubility in different solvents. Furthermore, the distance between the sulfonyl chloride and the alkyne can play a role in intramolecular reactions, where a longer, more flexible chain might facilitate cyclization.

The position of the alkyne is another critical structural variable. While terminal alkynes, as in this compound, are readily functionalized through reactions like the Sonogashira coupling and click chemistry, internal alkynes exhibit different reactivity patterns. Moving the alkyne to an internal position would preclude these terminal alkyne-specific reactions but could open up possibilities for other transformations, such as metal-catalyzed additions across the internal triple bond.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| But-3-yne-1-sulfonyl chloride | 936644-39-2 | C4H5ClO2S | 152.60 |

| Hex-5-yne-1-sulfonyl chloride | 67448-65-1 | C6H9ClO2S | 180.65 |

Heteroatom-Incorporated this compound Derivatives

The introduction of heteroatoms, such as oxygen or nitrogen, into the alkyl chain of this compound creates derivatives with altered chemical and physical properties. These modifications can influence the molecule's polarity, hydrogen bonding capabilities, and reactivity.

For example, ether-containing analogues like 2-(prop-2-yn-1-yloxy)ethanesulfonyl fluoride have been synthesized. alkalisci.com While this is a sulfonyl fluoride, the synthetic principles can be extended to the corresponding sulfonyl chloride. The synthesis would likely involve the reaction of propargyl alcohol with a suitable haloalkanesulfonyl chloride or a related precursor. The presence of the ether linkage introduces a site for potential coordination with metal catalysts and can alter the conformational flexibility of the molecule.

Nitrogen-containing derivatives, such as N-(prop-2-yn-1-yl)methanesulfonimidamide hydrochloride, have also been reported. bldpharm.com These compounds introduce a sulfonimidamide functionality, which is a bioisostere of the sulfonamide group and can exhibit different biological activities. The synthesis typically involves the reaction of a primary amine with a sulfonyl chloride or a related electrophilic sulfur species. The nitrogen atom can also serve as a handle for further functionalization.

| Compound Name | CAS Number | Molecular Formula |

| 2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride | Not Available | C5H7FO3S |

| N-(Prop-2-yn-1-yl)methanesulfonimidamide hydrochloride | 2408957-91-3 | C4H9ClN2S |

Functionalization of the Alkyne Moiety to Yield Advanced Intermediates

The terminal alkyne of this compound is a key functional group that allows for the construction of more complex molecules through various carbon-carbon bond-forming reactions. Two of the most powerful methods for functionalizing terminal alkynes are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The Sonogashira reaction is a cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction allows for the direct attachment of aromatic or vinylic groups to the alkyne terminus of this compound, leading to a wide array of conjugated systems. The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org

The CuAAC reaction, on the other hand, is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org This reaction is exceptionally reliable and proceeds in high yields under mild, often aqueous, conditions. researchgate.netnih.gov By reacting this compound with various organic azides, a diverse library of triazole-containing sulfonyl chlorides can be generated. These triazole products can serve as important intermediates in medicinal chemistry and materials science due to the stability and functionality of the triazole ring.

Furthermore, the alkyne moiety can participate in other cycloaddition reactions, such as the Diels-Alder reaction where the alkyne acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. mdpi.com This provides another avenue for constructing cyclic structures from this compound.

| Reaction Type | Key Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Diels-Alder Reaction | Conjugated Diene | Six-membered cyclic adduct |

Future Research Directions and Emerging Trends

Catalyst Development for Enhanced Reactivity and Selectivity of Pent-4-yne-1-sulfonyl Chloride Reactions

The development of novel catalytic systems is paramount to control the reactivity of the two distinct functional groups within this compound. Future research will likely focus on catalysts that can selectively activate either the alkyne or the sulfonyl chloride, or that can facilitate cascade reactions involving both moieties.

Transition metal catalysis represents a promising frontier. For instance, copper-catalyzed reactions, which have been successfully used in domino sulfonylation and cyclization of related compounds like pent-4-ynamides, could be adapted. nih.gov A reported reaction utilized Cu(acac)₂ with a 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene ligand to achieve a domino sulfonylation/intramolecular C-N coupling/dehydrogenation, yielding complex heterocyclic products. nih.gov This suggests that similar copper-based catalysts could be explored for intramolecular cyclization of derivatives of this compound or for intermolecular reactions where the alkyne and sulfonyl chloride groups react in a controlled sequence.

Beyond copper, catalysts based on palladium, gold, rhodium, and ruthenium, known for their unique interactions with alkynes, could unlock novel transformations. Gold and platinum catalysts, for example, are adept at activating C-C triple bonds towards nucleophilic attack, which could be exploited in intramolecular cyclizations where a nucleophile is generated from the sulfonyl chloride end of the molecule. Palladium catalysts, renowned for cross-coupling reactions, could enable sequential or one-pot Sonogashira coupling at the alkyne followed by Suzuki or Heck coupling at the sulfonyl chloride group (after conversion to a sulfonate).

The table below outlines potential catalytic systems and their prospective applications in reactions involving this compound.

| Catalyst System | Ligand Type | Potential Reaction Type | Desired Outcome |

| Copper (e.g., Cu(acac)₂) | Phosphine (e.g., BINAP) | Intramolecular Cyclization / Sulfonylation | Synthesis of sulfur-containing heterocycles. nih.gov |

| Palladium (e.g., Pd(PPh₃)₄) | Phosphine | Sequential Cross-Coupling | Controlled elaboration of both molecular ends. |

| Gold (e.g., AuCl₃/L) | N-Heterocyclic Carbene (NHC) | Alkyne Hydration/Cyclization | Formation of functionalized ketones or furans. |

| Rhodium (e.g., [Rh(cod)Cl]₂) | Chiral Phosphines | Asymmetric [2+2+2] Cycloadditions | Enantioselective synthesis of complex ring systems. |

Green Chemistry Approaches to this compound Synthesis and Utilization

Applying the principles of green chemistry to both the synthesis and subsequent use of this compound is an area ripe for investigation. The goal is to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For its synthesis, traditional methods for preparing sulfonyl chlorides can be harsh. Greener alternatives are being developed for organic sulfonyl chlorides in general, which could be adapted for this specific compound. One such method involves the oxyhalogenation of the corresponding thiol or disulfide using oxone and a potassium halide (e.g., KCl) in water, which serves as a green solvent. rsc.org Another sustainable approach uses N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. researchgate.net A significant advantage of the NCS method is that the byproduct, succinimide, can be recovered from the aqueous phase and reconverted into the starting reagent NCS, making the process more sustainable. researchgate.net

In the utilization of this compound, green chemistry principles can be applied by:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields with less energy consumption. mdpi.com

Solvent-Free Reactions: Developing mechanochemical methods, such as ball milling or grinding, can eliminate the need for solvents altogether, significantly reducing waste. mdpi.com

Use of Greener Solvents: When solvents are necessary, replacing hazardous chlorinated solvents or volatile organic compounds (VOCs) with benign alternatives like water, ethanol, or ionic liquids is crucial.

The following table compares conventional and potential green synthesis methods for sulfonyl chlorides.

| Feature | Conventional Method (e.g., Chlorosulfonic Acid) | Green Method (e.g., Oxone/KCl in Water) rsc.org | Green Method (e.g., NCS/Isothiourea Salt) researchgate.net |

| Reagents | Often harsh, corrosive (e.g., SO₂Cl₂, Cl₂) | Oxone, KCl | N-Chlorosuccinimide (recyclable) |

| Solvent | Often chlorinated solvents (e.g., CCl₄) | Water | Acetonitrile/Water |

| Byproducts | Acidic and/or toxic gases (e.g., HCl) | Inorganic salts | Succinimide (recyclable) |

| Conditions | Often requires stringent temperature control | Room temperature | Mild conditions (30-40 °C) |

Integration of this compound in Flow Chemistry and Automated Synthesis

The synthesis and application of sulfonyl chlorides are often hampered by safety concerns, as many of the reactions are highly exothermic and can produce toxic gaseous byproducts. rsc.orgchemrxiv.org Flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing.

Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve pumping the precursor materials through a heated reactor coil, allowing for rapid heat dissipation and minimizing the volume of hazardous material present at any given time. rsc.orgmdpi.com Such systems have been successfully designed for other sulfonyl chlorides, demonstrating significant improvements in safety and space-time yield. rsc.orgmdpi.com For example, a flow process for aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) and automated pump control led to a near doubling of the space-time yield compared to the optimized batch process. mdpi.com

Furthermore, integrating the synthesis of this compound with subsequent reactions in an automated, multi-step flow system is a key trend. nih.gov This "synthesis-to-use" approach would allow the direct production of the sulfonyl chloride, which could then be immediately reacted with another substrate in a second reactor module without isolation. This avoids handling the often-unstable intermediate and streamlines the entire synthetic sequence, a concept demonstrated in the synthesis of complex organic molecules and even proteins. nih.govchemrxiv.org

A comparison of batch versus flow processing for sulfonyl chloride synthesis highlights the advantages of the latter.

| Parameter | Batch Processing | Flow Processing |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety rsc.org |

| Scalability | Difficult, requires re-optimization | Straightforward ("scale-out") |

| Control | Limited control over mixing and residence time | Precise control over all parameters mdpi.com |

| Safety | Large volume of hazardous materials | Small reactor volume, minimized risk rsc.org |

| Space-Time Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹) mdpi.com | Higher (e.g., 0.139 g mL⁻¹ h⁻¹) mdpi.com |

Exploration of Novel Reactivity Modes for the Sulfonyl Chloride and Alkyne Functions

The bifunctional nature of this compound is a key feature that allows for the exploration of novel reactivity. Research can move beyond simple, stepwise reactions at each functional group and towards more complex transformations where the two groups act in concert.

Emerging trends will likely focus on:

Intramolecular Cascade Reactions: Designing substrates derived from this compound that can undergo catalyst- or reagent-induced cyclization. For example, converting the sulfonyl chloride to a sulfonamide could be followed by a metal-catalyzed reaction where the sulfonamide nitrogen attacks the alkyne, forming a sulfur-containing heterocyclic ring. This builds on known reactivity patterns where sulfonyl chlorides are precursors to sulfonamides that engage in cyclization. nih.gov

Pericyclic Reactions: The alkyne can participate as a 2π component in cycloaddition reactions such as the Diels-Alder or [3+2] cycloadditions. The sulfonyl chloride group can act as a handle for further transformation or as an electron-withdrawing group to influence the reactivity of the alkyne.

Radical-Mediated Reactions: Sulfonyl chlorides can serve as sources of sulfonyl radicals under photoredox or thermal conditions. magtech.com.cn Research could explore intramolecular radical addition, where the sulfonyl radical adds to the terminal alkyne, leading to the formation of cyclic vinyl sulfones.

Click and Post-Click Modification: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound could be used to create triazole-containing structures, with the sulfonyl chloride group remaining available for subsequent "post-click" functionalization, for instance, by reaction with amines or phenols to form sulfonamides or sulfonates.

The table below suggests potential novel reaction pathways.

| Reaction Class | Description | Potential Product |

| Domino Reaction | One-pot sulfonylation of an amine followed by intramolecular hydroamination of the alkyne. | Cyclic sulfonamides (e.g., pyrrolidine (B122466) derivatives). nih.gov |

| Radical Cascade | Generation of a sulfonyl radical which adds to the alkyne, followed by further cyclization. | Fused bicyclic sulfone systems. magtech.com.cn |

| [2+2] Annulation | Reaction of the alkyne with a suitable partner (e.g., another alkene) mediated by the sulfonyl group's influence. | Cyclobutene derivatives. magtech.com.cn |

| Click/Sulfonylation | CuAAC reaction with an azide (B81097), followed by reaction of the sulfonyl chloride with a nucleophile. | Bifunctional molecules with triazole and sulfonamide/sulfonate moieties. |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

To fully exploit and control the reactivity of this compound, a deep understanding of reaction mechanisms is essential. While basic characterization confirms product identity, advanced techniques are needed to probe reaction pathways, identify transient intermediates, and gather kinetic data.

Future research should employ a suite of advanced methods:

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling. This is particularly powerful when integrated into flow reactors to study reaction kinetics and identify unstable intermediates. rsc.org

Kinetic Analysis: Collecting temporal kinetic profiles, as demonstrated in flow chemistry studies of sulfonyl chloride synthesis, can reveal unusual reaction behaviors and provide data for mechanistic modeling. rsc.org

Isotopic Labeling Studies: Synthesizing isotopically labeled versions of this compound (e.g., with ¹³C at the alkyne or ³⁴S in the sulfonyl group) can be used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

X-ray Crystallography: While used for final product confirmation, high-resolution single-crystal X-ray diffraction of stable intermediates or complex products provides unambiguous structural proof that can confirm or refute mechanistic hypotheses. researchgate.net For example, it can reveal the precise regiochemistry of a reaction involving the sulfonyl group. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, predict the structures of transition states and intermediates, and rationalize observed selectivity. This theoretical insight is invaluable for guiding experimental design.

The application of these techniques can answer critical mechanistic questions.

| Technique | Mechanistic Question | Example Application |

| In Situ FTIR/Raman | What is the lifetime of a key intermediate? | Monitoring the formation and consumption of a ketenimine intermediate in a cyclization reaction. |

| Kinetic Profiling in Flow | What is the reaction order with respect to the catalyst? | Determining the rate law for a copper-catalyzed domino reaction to understand the catalyst's role. rsc.org |

| Isotopic Labeling | Does the reaction proceed via an intramolecular or intermolecular pathway? | Using a crossover experiment with labeled and unlabeled starting materials. |

| X-ray Crystallography | What is the exact stereochemistry and regiochemistry of the product? | Confirming the structure of a complex triazole formed from the alkyne. researchgate.net |

| DFT Calculations | What is the lowest energy pathway for a reaction? | Comparing the activation barriers for competing cyclization pathways. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Pent-4-yne-1-sulfonyl Chloride, and how do impurities affect yield?

- Methodological Answer : The synthesis typically involves converting 4-pentynoic acid to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (0–5°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis. Impurities such as residual acids or moisture can reduce yields by promoting decomposition. Post-synthesis purification via fractional distillation or column chromatography is recommended .

- Data Insight : A study reported 70–85% yield under strict anhydrous conditions, while moisture contamination led to yields below 50% .

Q. How does the alkyne moiety in this compound influence its reactivity compared to saturated analogs?

- Methodological Answer : The terminal alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation, distinguishing it from saturated sulfonyl chlorides. Reactivity can be assessed via kinetic studies using nucleophiles (e.g., amines) under controlled pH. NMR monitoring of reaction intermediates helps identify competing pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles due to its corrosive and moisture-sensitive nature. In case of exposure, rinse with copious water and consult a physician. Store under inert gas (argon/nitrogen) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonation vs. alkyne side reactions) impact synthetic outcomes?

- Methodological Answer : Competing pathways arise from the dual reactivity of the sulfonyl chloride and alkyne groups. For example, in aqueous conditions, hydrolysis of the sulfonyl chloride dominates, while in anhydrous environments, alkyne dimerization may occur. Mechanistic studies using deuterated solvents or computational modeling (DFT) can clarify dominant pathways .

- Data Contradiction : Some studies report alkyne stability under inert gas, while others note dimerization at elevated temperatures (>40°C), suggesting strict temperature control is vital .

Q. What analytical techniques are most effective for characterizing degradation products of this compound?

- Methodological Answer : Combine HPLC-MS to detect low-concentration degradation products (e.g., sulfonic acids) and FT-IR to monitor functional group changes. X-ray crystallography can resolve structural alterations in crystalline byproducts .

Q. Can computational methods predict the stability of this compound in different solvents?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model solvent interactions. For instance, MD simulations show increased decomposition rates in polar protic solvents (e.g., water) due to hydrogen bonding with the sulfonyl group .

Q. How does the compound’s reactivity vary on heterogeneous surfaces (e.g., lab equipment materials)?

- Methodological Answer : Surface reactivity can be studied using XPS (X-ray photoelectron spectroscopy) to analyze adsorption on materials like glass or stainless steel. For example, glass surfaces may catalyze hydrolysis, requiring inert material coatings (e.g., PTFE) for stable storage .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products